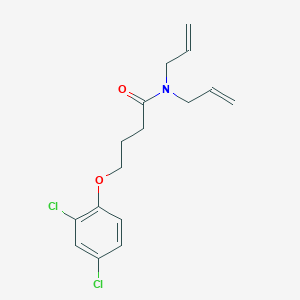![molecular formula C20H25NO2 B4775258 N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide](/img/structure/B4775258.png)
N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide
Overview
Description
N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide, also known as DIMEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIMEB is a member of the benzamide family of compounds and is primarily used as a research tool for investigating the mechanisms of action in various biological systems.
Mechanism of Action
The exact mechanism of action of N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide is not fully understood, but it is believed to act through the modulation of various signaling pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide has also been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide in lab experiments is its high potency and specificity. N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide has been shown to have a high affinity for its target receptors and to produce a strong biological response at low concentrations. However, one of the main limitations of using N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide. One area of interest is the development of novel therapeutic agents based on the structure of N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide, which could lead to the identification of new drug targets for the treatment of various diseases. Additionally, further research is needed to determine the safety and efficacy of N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide in human clinical trials.
Scientific Research Applications
N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-[1-(2,5-dimethylphenyl)ethyl]-3-isopropoxybenzamide has also been shown to have potential applications in the treatment of cancer, neurodegenerative diseases, and other disorders.
properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)23-18-8-6-7-17(12-18)20(22)21-16(5)19-11-14(3)9-10-15(19)4/h6-13,16H,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDLVTQPIDDSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC(=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)
![5-chloro-2-methoxy-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4775189.png)
![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4775219.png)
![2-[5-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B4775225.png)

![4-{[(4-ethoxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4775232.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4775242.png)

![5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4775256.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4775257.png)
![N-(3-acetylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4775261.png)
![6-methyl-N-[3-(4-morpholinyl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4775263.png)